Silane, (2,2-dimethylpropoxy)trimethyl-
Description
Silane, (2,2-dimethylpropoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group [(CH₃)₃Si–] bonded to a 2,2-dimethylpropoxy (neopentyloxy) moiety. The neopentyloxy group consists of an oxygen atom attached to a 2,2-dimethylpropyl chain, forming a sterically hindered ether linkage. This structure confers unique physicochemical properties, including enhanced thermal stability and resistance to hydrolysis compared to less bulky silanes.
Properties
CAS No. |
18246-63-4 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
2,2-dimethylpropoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3 |
InChI Key |
CFUAMMVVJMPPLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CO[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)CO[Si](C)(C)C |
Synonyms |
(2,2-Dimethylpropoxy)trimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : C₈H₂₀OSi (estimated based on structural analysis).
- Molecular Weight : ~148.3 g/mol (calculated).
- Structural Features :
- Trimethylsilyl group provides hydrophobicity and electron-donating effects.
- Neopentyloxy group introduces steric bulk, reducing reactivity in crowded environments.
While direct experimental data for this compound is absent in the provided evidence, its behavior can be extrapolated from structurally similar silanes .
Comparison with Similar Compounds
Silane, trimethyl-2-propenyl (CAS 762-72-1)
- Molecular Formula : C₆H₁₄Si
- Molecular Weight : 114.26 g/mol .
- Boiling Point : 85–86°C (358–359 K) .
- Key Differences: Substituent: Allyl (2-propenyl) group instead of neopentyloxy. Reactivity: The allyl group enables facile participation in radical and electrophilic addition reactions, unlike the ether-linked neopentyloxy group. Applications: Used in polymer cross-linking and as a precursor in organometallic synthesis .
Silane, trimethyl(2-methyl-2-propenyl)- (CAS 18292-38-1)
Plumbane Analogs (e.g., Plumbane, (2,2-dimethylpropoxy)triethyl-)
- Structural Note: While plumbane derivatives (e.g., CAS 17393-68-9) share the neopentyloxy substituent, they are lead-based and exhibit distinct toxicological and electronic properties compared to silicon analogs .
Table 1: Comparative Properties of Silane Derivatives
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